molecular formula C12H20N2O2S B14367962 N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide CAS No. 90146-15-9

N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide

Cat. No.: B14367962
CAS No.: 90146-15-9
M. Wt: 256.37 g/mol
InChI Key: GLIPCVVWHSIWKT-UHFFFAOYSA-N
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Description

N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide is a chemical compound with the molecular formula C12H20N2O2S and a molecular weight of 256.36 g/mol . This compound is characterized by the presence of a diethylamino group, a methyl group, and a methanesulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide typically involves the reaction of 4-(Diethylamino)-2-methylbenzenamine with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds as follows:

4-(Diethylamino)-2-methylbenzenamine+Methanesulfonyl chlorideThis compound+HCl\text{4-(Diethylamino)-2-methylbenzenamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-(Diethylamino)-2-methylbenzenamine+Methanesulfonyl chloride→this compound+HCl

The reaction is carried out under anhydrous conditions to prevent the hydrolysis of methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzene derivatives.

Scientific Research Applications

N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The diethylamino group can interact with cellular membranes, influencing the compound’s distribution and activity within the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it valuable in various research applications.

Properties

CAS No.

90146-15-9

Molecular Formula

C12H20N2O2S

Molecular Weight

256.37 g/mol

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]methanesulfonamide

InChI

InChI=1S/C12H20N2O2S/c1-5-14(6-2)11-7-8-12(10(3)9-11)13-17(4,15)16/h7-9,13H,5-6H2,1-4H3

InChI Key

GLIPCVVWHSIWKT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NS(=O)(=O)C)C

Origin of Product

United States

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